molecular formula C17H12N4O4 B2684272 5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile CAS No. 613649-86-8

5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Cat. No.: B2684272
CAS No.: 613649-86-8
M. Wt: 336.307
InChI Key: WOQQOWNFDCDACO-UHFFFAOYSA-N
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Description

5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a synthetic oxazole derivative of significant interest in medicinal chemistry and drug discovery research. Oxazole cores are recognized as privileged structures in the development of novel bioactive molecules due to their versatile binding properties . This particular compound features a 4-nitrophenyl substituent and a (4-methoxyphenyl)amino group, a molecular architecture that is frequently explored for its potential biological activities. Related oxazole compounds have been investigated for various pharmacological properties, including anti-tubercular activity against Mycobacterium tuberculosis strains and inhibition of hatch and growth in model organisms like Caenorhabditis elegans . The structural combination of electron-donating and electron-withdrawing groups makes it a valuable scaffold for structure-activity relationship (SAR) studies and for screening against a range of biological targets. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for biological evaluation in high-throughput screening assays. Its mechanism of action is target-dependent, but oxazole derivatives are known to interact with various enzymes and receptors, potentially acting as inhibitors or modulators . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-methoxyanilino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c1-24-14-8-4-12(5-9-14)19-17-15(10-18)20-16(25-17)11-2-6-13(7-3-11)21(22)23/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQOWNFDCDACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazole ring substituted with a methoxyphenyl group and a nitrophenyl group. Its molecular formula is C17_{17}H14_{14}N4_{4}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its biological activity.

Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies on similar oxazole derivatives indicate that they can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCancer Cell LineIC50_{50} (µM)
Compound AHeLa (cervical)5.0
Compound BMCF-7 (breast)3.2
This compoundA549 (lung)TBD

The IC50_{50} values are critical as they indicate the concentration required to inhibit cell growth by 50%. Although specific data for this compound is still under investigation, related studies suggest potential efficacy against various tumor types, including lung and breast cancers .

Anti-inflammatory Effects

In addition to anticancer activity, oxazole derivatives have been reported to exhibit anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to modulate inflammatory cytokines such as IL-1β and TNF-α.

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundCytokine TargetedEffect
Compound CIL-6Inhibition by 70% at 10 µM
Compound DTNF-αInhibition by 85% at 5 µM

These findings indicate that the compound may influence inflammatory pathways, potentially through inhibition of NF-κB signaling or similar mechanisms .

The mechanisms underlying the biological activities of oxazole derivatives often involve interaction with specific molecular targets. For instance:

  • Inhibition of Enzymes : Many oxazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some studies suggest that these compounds may interact with receptors such as protein-tyrosine phosphatases or chemokine receptors, influencing cellular signaling pathways.

Case Studies

Several case studies highlight the efficacy of oxazole derivatives in preclinical models:

  • Study on Anticancer Activity : A derivative similar to this compound was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity towards ovarian cancer cells with an IC50_{50} value significantly lower than that for normal cells .
  • Anti-inflammatory Research : Another study evaluated the effect of an oxazole derivative on LPS-induced inflammation in murine models, showing a marked reduction in cytokine levels and improved histological outcomes .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxazole rings exhibit notable anticancer activities. The presence of the nitrophenyl group in 5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile may enhance its efficacy against various cancer cell lines. Studies have shown that derivatives of oxazole can inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby inducing apoptosis in cancer cells .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Nitrophenyl derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its unique structure allows for modifications that can enhance its pharmacological properties while reducing toxicity.

Targeted Therapy

The compound's ability to selectively target cancer cells makes it a candidate for targeted therapy approaches. By conjugating it with targeting agents, researchers aim to improve delivery to tumor sites, thereby maximizing therapeutic effects while minimizing side effects .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInhibition of topoisomerase II in cancer cell lines.
Antimicrobial EffectsActive against Gram-positive and Gram-negative bacteria.
Synthesis MethodSuccessful synthesis via condensation and cyclization techniques.

Chemical Reactions Analysis

Substitution Reactions via Sandmeyer Reaction

The amino group at position 5 of the oxazole ring undergoes nucleophilic substitution under Sandmeyer conditions. For example:

  • Reaction with CuCl/HCl : Replaces the amino group with chlorine, yielding 5-chloro-2-(4-methoxyphenyl)oxazole-4-carbonitrile .

Starting Material Conditions Product Yield Reference
5-Amino-2-(4-methoxyphenyl)oxazole-4-carbonitrileCuCl, HCl, 0–5°C5-Chloro derivative~70%

This reaction highlights the lability of the amino group in heterocyclic systems under halogenation conditions.

Ring-Opening Reactions

The oxazole ring can undergo nucleophilic attack at the electron-deficient C-2 or C-4 positions, leading to ring opening. For instance:

  • Nucleophilic Attack by Methanimine : In methanol, the oxazole ring opens via nucleophilic attack by methanimine nitrogen, forming intermediates with consecutive methanimino groups (e.g., 11 in Scheme 5 of ). Subsequent intramolecular cyclization yields 2-aminoimidazole derivatives .

Mechanistic Pathway :

  • Nucleophilic attack at C-4 of oxazole by methanimine nitrogen.

  • Ring opening to generate a linear intermediate.

  • Intramolecular cyclization to form imidazole derivatives.

Thermal Dimerization

Under reflux in acetonitrile, methanimine intermediates derived from oxazole derivatives dimerize to form bis-imidazole products (e.g., 10b ) . This reaction is sensitive to solvent polarity and temperature.

Starting Material Conditions Product Key Interaction
Methanimine-oxazole adductMeCN, 80°C, 4–38 hBis-imidazole dimerNH···HC hydrogen bonding (2.068 Å)

4.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the oxazole or related heterocyclic cores but differ in substituents, influencing their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Properties/Biological Activity Reference
5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile Oxazole - 4-Methoxyphenylamino (electron-donating)
- 4-Nitrophenyl (electron-withdrawing)
376.34 g/mol High polarity; potential kinase inhibition
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile Oxazole - 4-Fluorobenzylamino
- Furyl-methoxyphenoxy
419.41 g/mol Enhanced lipophilicity; antimicrobial activity
5-(Benzyl(2-morpholinoethyl)amino)-2-(4-methoxyphenyl)oxazole-4-carbonitrile Oxazole - Morpholinoethyl-benzylamino
- 4-Methoxyphenyl
432.49 g/mol Improved solubility; neurotrophin receptor interaction
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide 1,3,4-Thiadiazole - 4-Methoxyphenyl
- Benzothiazole-acetamide
424.47 g/mol Anticonvulsant activity (100% protection in MES model)
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole - Oxadiazole-thio-propanoyl
- Phenyl
417.44 g/mol Antiproliferative activity (IC₅₀ < 10 µM)

Key Structural and Functional Insights

Electronic Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution compared to analogs with electron-donating groups like 4-methoxyphenyl . Fluorine substitution (as in the 4-fluorobenzylamino analog) increases metabolic stability and lipophilicity, improving blood-brain barrier penetration .

Pyrazole-oxadiazole hybrids (e.g., ) demonstrate antiproliferative effects, likely via kinase inhibition pathways.

Synthetic Accessibility :

  • Multi-component reactions (e.g., one-pot syntheses) are common for oxazole derivatives, while thiadiazoles often require sequential functionalization (e.g., acetamide coupling) .

Solubility and Stability: Morpholinoethyl groups (e.g., ) enhance aqueous solubility, whereas nitro groups (target compound) may reduce stability under reducing conditions .

Q & A

Q. What are the recommended synthetic routes for 5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile?

A common approach involves cyclization reactions using intermediates such as substituted oxazole precursors. For example, ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate derivatives (structurally analogous to the target compound) are synthesized via cyclization of acylhydrazides with phosphorus oxychloride at elevated temperatures (~120°C) . Key steps include:

  • Substitution : Introducing the 4-methoxyphenylamino group via nucleophilic aromatic substitution.
  • Cyclization : Using POCl₃ or similar reagents to form the oxazole ring.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the purity and structural identity of this compound be validated experimentally?

A multi-technique approach is essential:

  • NMR Spectroscopy : Confirm substituent positions (e.g., nitrophenyl and methoxyphenyl groups) via ¹H/¹³C NMR chemical shifts.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or HRMS) to rule out byproducts.
  • HPLC : Assess purity (>95% by area normalization under UV detection at λ ≈ 254 nm).
    Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides atomic-level resolution:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters, especially for the nitrophenyl group, which may exhibit disorder.
  • Validation : Check for R-factor convergence (<0.05) and plausible bond lengths (e.g., C–C ≈ 1.48 Å for aromatic systems) .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

Discrepancies (e.g., DFT-predicted vs. experimental NMR shifts) require:

  • Conformational Analysis : Use Gaussian or ORCA software to model rotational barriers of the methoxyphenyl group.
  • Solvent Effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM in Gaussian).
  • Dynamic Effects : Consider variable-temperature NMR to assess ring puckering or hindered rotation .

Q. How can derivatization improve the compound’s applicability in biological assays?

Modifications to enhance solubility or bioavailability include:

  • PEGylation : Attach polyethylene glycol chains to the oxazole nitrogen.
  • Prodrug Design : Introduce ester or amide prodrug moieties at the carbonitrile group.
  • Comparative SAR : Synthesize analogs with varied substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) and evaluate activity via colorimetric assays (e.g., MTT for cytotoxicity) .

Methodological Notes

  • Crystallographic Tools : SHELXL (refinement), WinGX (data processing), and ORTEP-3 (visualization) are critical for structural studies .
  • Synthetic Optimization : Monitor reaction progress via TLC with UV-active plates for nitro/methoxy groups.
  • Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) for peer validation.

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